dimethyl[(1E)-1-nitroprop-1-en-2-yl]amine
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Overview
Description
dimethyl[(1E)-1-nitroprop-1-en-2-yl]amine is an organic compound characterized by its nitro group attached to a propenyl chain with a dimethylamine substituent
Scientific Research Applications
dimethyl[(1E)-1-nitroprop-1-en-2-yl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl[(1E)-1-nitroprop-1-en-2-yl]amine typically involves the nitration of N,N-dimethyl-1-propen-2-amine. This can be achieved through the reaction of N,N-dimethyl-1-propen-2-amine with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow nitration processes, which allow for better control over reaction conditions and improved safety. The use of advanced nitration techniques, such as microreactor technology, can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
dimethyl[(1E)-1-nitroprop-1-en-2-yl]amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine or hydroxylamine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents are hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso compounds or other oxidized nitrogen species.
Reduction: Formation of N,N-dimethyl-1-propen-2-amine or its hydroxylamine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of dimethyl[(1E)-1-nitroprop-1-en-2-yl]amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive nitrogen species that can modify biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-1-nitroethane: Similar structure but with an ethane backbone.
N,N-dimethyl-2-nitropropane: Contains an additional methyl group on the propane chain.
N,N-dimethyl-1-nitrobutane: Longer carbon chain with a butane backbone.
Uniqueness
dimethyl[(1E)-1-nitroprop-1-en-2-yl]amine is unique due to its specific propenyl structure, which imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of the nitro group in conjugation with the double bond enhances its reactivity in various chemical transformations.
Properties
IUPAC Name |
(E)-N,N-dimethyl-1-nitroprop-1-en-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-5(6(2)3)4-7(8)9/h4H,1-3H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDKRCQFQLHTNV-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C[N+](=O)[O-])N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\[N+](=O)[O-])/N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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